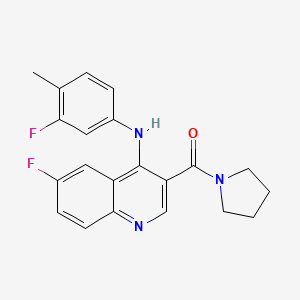

![molecular formula C15H18F2N2O3 B2500133 N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1448052-72-9](/img/structure/B2500133.png)

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

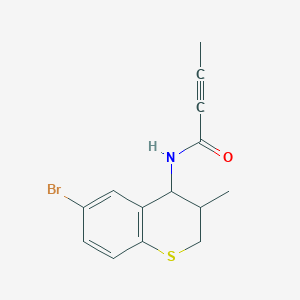

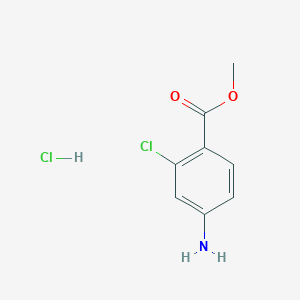

The compound “N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” belongs to a class of organic compounds known as spiro compounds. Spiro compounds are characterized by their unique structure, where two or more rings are connected by a single atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its spiro[5.5]undecane core, with a difluorophenyl group and a carboxamide group attached. The exact structure and conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and carboxamide groups could impact its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Chemical Properties

Prins Cascade Cyclization : The synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a key structural component in N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, is achieved through a novel Prins cascade process. This process couples aldehydes with specific sulfonamides, marking the first synthesis of spiromorpholinotetrahydropyran derivatives via a Prins bicyclization (Reddy et al., 2014).

Synthesis of N-Protected Amino Acid Esters : Another significant application is the synthesis of N-protected amino acid-ASUD esters using a novel reagent, which has shown utility in peptide synthesis. This process preserves the enantiomeric purity of amino acids and offers a stable and efficient alternative to previous methods (Rao et al., 2016).

Applications in Drug Development

Antibacterial Agents : Spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane, have been explored as antibacterial agents. These compounds demonstrated activity against specific bacterial strains, showcasing the potential of spirocyclic compounds in developing new antibacterial drugs (Lukin et al., 2022).

Chiral Separation and Pharmaceutical Applications : The chiral separation of spirocyclic compounds and their potential applications in the pharmaceutical industry, either as active pharmaceutical ingredients or as catalysts in synthesizing active enantiomers, highlight their versatility and significance in drug development (Liang et al., 2008).

Applications in Material Science

Crystal Structure and Thermodynamic Properties : The study of the crystal structure, thermodynamic properties, and detailed quantum chemical computations of certain 1,5-dioxaspiro[5.5] derivatives offers insights into their potential applications in material science and molecular engineering (Zeng et al., 2021).

Microwave-Assisted Synthesis : The application of microwave-assisted synthesis for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds demonstrates a rapid and efficient method for producing compounds with potential antiviral activity, emphasizing the role of these compounds in medicinal chemistry (Göktaş et al., 2012).

Mechanism of Action

Target of Action

The primary target of F6395-4279, also known as KSQ-4279, is the ubiquitin-specific protease 1 (USP1) . USP1 is a protein that plays a crucial role in DNA repair processes, including the Fanconi anemia pathway and translesion synthesis .

Mode of Action

F6395-4279 acts as an inhibitor of USP1 . It binds to the same cryptic site of USP1 as other known inhibitors but disrupts the protein structure in subtly different ways . This binding leads to an increase in the thermal stability of USP1 .

Biochemical Pathways

The inhibition of USP1 by F6395-4279 affects multiple DNA repair pathways . These include pathways involving genes that regulate the response to DNA damage and replication stress through ubiquitin-mediated signaling events .

Result of Action

The inhibition of USP1 by F6395-4279 leads to the accumulation of mono-ubiquitinated substrates of USP1 . This results in the inhibition of the proliferation of cancer cell lines with BRCA mutations or other homologous recombination deficiencies (HRD alterations) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N2O3/c16-11-2-1-3-12(17)13(11)18-14(20)19-6-9-22-15(10-19)4-7-21-8-5-15/h1-3H,4-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWJCZIFGPJLNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)

![5-[[4-(diethylamino)phenyl]methylene]-2,4-Thiazolidinedione](/img/structure/B2500072.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2500073.png)